N-cyclohexyl-2,4-dinitroaniline
Overview
Description
“N-cyclohexyl-2,4-dinitroaniline” is a chemical compound with the molecular formula C12H15N3O4 . It is a derivative of dinitroanilines, which are a class of chemical compounds derived from both aniline and dinitrobenzenes .
Molecular Structure Analysis
The molecular weight of “N-cyclohexyl-2,4-dinitroaniline” is 265.2652 . The InChI code for this compound is 1S/C12H15N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h6-9,13H,1-5H2 .Chemical Reactions Analysis
Dinitroanilines, the class of compounds to which “N-cyclohexyl-2,4-dinitroaniline” belongs, are known to disrupt the mitotic sequence in plants by forming a tubulin-dinitroaniline complex . They do not affect the G1, S, or G2 phases of the cell cycle .Physical And Chemical Properties Analysis
The molecular weight of “N-cyclohexyl-2,4-dinitroaniline” is 265.27 . The compound is stored at a temperature between 28°C .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Optical Physics and Material Science .
Summary of the Application
2,4-dinitroaniline has been used in the growth and characterization of organic single crystals for optical applications .
Methods of Application or Experimental Procedures
The single crystals of 2,4-dinitroaniline were grown by a slow evaporation solution growth technique. Single-crystal and powder X-ray diffraction studies were used to confirm the crystal structure. Fourier transform infrared (FTIR) and FT-Raman spectral analyses were used to confirm the presence of various functional groups in the grown crystal .
Results or Outcomes
The UV-Vis-NIR studies showed that the cut-off wavelength is around 447 nm. The photoluminescence studies showed green light emission. The third-order nonlinear optical properties of 2,4-dinitroaniline were measured using the Z-scan technique .
2. Herbicide Applications
Specific Scientific Field
This application falls under the field of Agriculture and Environmental Science .
Summary of the Application
Dinitroanilines, including 2,4-dinitroaniline, are broad-spectrum pre-emergence herbicides currently used for weed control in conventional agriculture .
Methods of Application or Experimental Procedures
These herbicides are applied to the soil and are absorbed by the roots of weeds, inhibiting their growth .
Results or Outcomes
While these herbicides are considered safe because they act specifically on tubulin proteins and inhibit shoot and root growth of plants, there is concern about the potential risk of exposure to non-target organisms .
3. Explosive Applications
Specific Scientific Field
This application falls under the field of Chemical Engineering and Safety Science .
Summary of the Application
2,4-Dinitroaniline is used as an explosive, although the material possesses a negative oxygen balance and can be improved by combining it with an oxidizer such as ammonium nitrate .
Methods of Application or Experimental Procedures
When in pure form, 2,4-Dinitroaniline has a VoD (Velocity of Detonation) of 4,800 m/s at 1.61 g/cm³ molecular density .
Results or Outcomes
The main danger is that it is explosive and flammable with heat or friction encouraging these properties .
4. Intermediate in Dye Synthesis
Specific Scientific Field
This application falls under the field of Organic Chemistry and Material Science .
Summary of the Application
The compound also finds applications as an intermediate in the synthesis of neutral dyes, sulfur dyes, and organic pigments .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific dye or pigment being synthesized .
Results or Outcomes
The outcomes would be the successful synthesis of the desired dye or pigment .
5. Reagent to Detect and Characterize Aldehydes and Ketones
Specific Scientific Field
This application falls under the field of Analytical Chemistry .
Summary of the Application
2,4-Dinitroaniline is used as a reagent to detect and characterize aldehydes and ketones .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific aldehyde or ketone being characterized .
Results or Outcomes
The outcomes would be the successful detection and characterization of the desired aldehyde or ketone .
6. Synthesis of Herbicides via a Multifunctional Continuous-Flow Microreactor
Specific Scientific Field
This application falls under the field of Chemical Engineering and Agricultural Science .
Summary of the Application
A continuous and selective method for synthesis of dinitroaniline herbicides through one-step dinitration approach has been successfully developed in microreactor systems .
Methods of Application or Experimental Procedures
Compared to a conventional two-step batch process, reaction can be conducted without the need to separate intermediates and much less solvent or solvent-free condition has been employed .
Results or Outcomes
The broad applications of dinitroaniline herbicides provide enormous impetus for extensive study of nitration reactions .
Safety And Hazards
“N-cyclohexyl-2,4-dinitroaniline” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause specific target organ toxicity upon repeated exposure, affecting the blood and hematopoietic system .
properties
IUPAC Name |
N-cyclohexyl-2,4-dinitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h6-9,13H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNCMUWOBHOSEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20323445 | |
Record name | N-cyclohexyl-2,4-dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20323445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2,4-dinitroaniline | |
CAS RN |
52790-66-6 | |
Record name | NSC404031 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404031 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-cyclohexyl-2,4-dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20323445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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